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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of

RNA dynamics using the bacteriophage PP7 system. The PP7 system is a powerful tool for

real-time visualization and quantification of RNA in living cells, offering significant advantages

for basic research and drug development.

Introduction
The PP7 system is based on the high-affinity interaction between the PP7 coat protein (PCP)

and its cognate RNA hairpin, the PP7 binding site (PBS). By tagging a target RNA with an array

of PBS hairpins and co-expressing a fluorescently-tagged PCP, researchers can visualize and

track the dynamics of single RNA molecules in real-time. This system is orthogonal to the well-

established MS2 system, allowing for dual-color imaging of different RNA species or the

simultaneous tracking of RNA and a protein of interest.

Applications
The versatility of the PP7 system lends itself to a wide range of applications in molecular

biology, cell biology, and drug discovery.

Transcription Dynamics: Quantify transcription kinetics, including transcription bursting,

initiation, and elongation rates. The dual-color MS2/PP7 system can be used to measure the
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rate of RNA polymerase II elongation.

RNA Localization and Transport: Track the movement of RNA molecules within different

cellular compartments, providing insights into RNA trafficking and localization signals.

mRNA Translation: Investigate the spatial and temporal dynamics of mRNA translation by co-

localizing fluorescently tagged ribosomes with PP7-labeled mRNA.

RNA Splicing: Monitor the kinetics and regulation of pre-mRNA splicing in real-time.

Drug Discovery: Develop high-throughput screening assays to identify small molecules that

modulate RNA localization, translation, or other aspects of RNA metabolism. The system can

be used to assess the on-target effects of RNA-targeting therapeutics.

Quantitative Data Summary
The following tables summarize representative quantitative data obtained using the PP7
system in various applications.

Table 1: RNA Polymerase II Elongation Rate in Drosophila melanogaster Embryos

Gene
Effective
Distance (kb)

Time Elapsed
(s)

Elongation
Rate (kb/min)

Reference

hunchback 6.7 150 ± 20 2.7 ± 0.4
(Keller et al.,

2023)

Krüppel 8.2 180 ± 25 2.7 ± 0.4
(Keller et al.,

2023)

giant 5.5 125 ± 15 2.6 ± 0.3
(Keller et al.,

2023)

Table 2: Single-Molecule mRNA Dynamics in Live Yeast
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Gene
Diffusion
Coefficient
(μm²/s)

Mean Squared
Displacement
(μm²) at 10s

Number of
Molecules
Tracked

Reference

MDN1 0.045 ± 0.005 0.45 ± 0.05 >1000
(Hocine et al.,

2013)

ASH1 0.030 ± 0.004 0.30 ± 0.04 >800
(Hocine et al.,

2013)

Experimental Protocols
Protocol 1: Live-Cell Imaging of Nascent Transcripts
Using the MS2-PP7 System
This protocol describes the methodology for visualizing and quantifying the rate of RNA

polymerase II elongation in living Drosophila embryos using a dual-color MS2-PP7 reporter

system.

1. Plasmid Construction:

A reporter gene of interest is cloned into a vector containing a tandem array of 24x MS2
stem-loops (MS2sl) at the 5' end and a 24x PP7 stem-loops (PBS) at the 3' end.
Helper plasmids encoding the MS2 coat protein fused to a green fluorescent protein (MCP-
GFP) and the PP7 coat protein fused to a red fluorescent protein (PCP-RFP) are required.
These are typically driven by a maternally-expressed promoter for studies in early embryos.

2. Generation of Transgenic Organisms:

The reporter plasmid is injected into the germline of the host organism (e.g., Drosophila
melanogaster) to generate stable transgenic lines.
Transgenic lines expressing MCP-GFP and PCP-RFP are also generated or obtained.
Genetic crosses are performed to generate embryos carrying both the reporter construct and
the fluorescently-tagged coat proteins.

3. Sample Preparation and Live Imaging:

Collect and dechorionate embryos.
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Mount the embryos on a gas-permeable membrane for imaging.
Use a confocal or spinning-disk microscope equipped with the appropriate lasers and filters
for dual-color imaging.
Acquire time-lapse image series (z-stacks) of the embryos at a temporal resolution sufficient
to track the appearance and movement of the fluorescent spots.

4. Image Analysis and Data Quantification:

Use image analysis software (e.g., ImageJ/Fiji, MATLAB) to detect and track the fluorescent
puncta corresponding to the MS2 and PP7 signals.
The time delay between the appearance of the MS2 (5' end) and PP7 (3' end) signals at the
transcription site is measured.
The known distance between the MS2 and PP7 cassettes in the reporter gene is divided by
the measured time delay to calculate the RNA polymerase II elongation rate.

Protocol 2: Generation of Stable Cell Lines for PP7-
based RNA Imaging
This protocol outlines the steps for creating stable mammalian cell lines for long-term imaging

of a PP7-tagged RNA of interest.

1. Plasmid Construction:

Clone the target RNA sequence upstream of a 24x PBS array in a mammalian expression
vector. This vector should also contain a selectable marker (e.g., puromycin or neomycin
resistance).
Construct a second plasmid to express the PCP fused to a fluorescent protein (e.g., PCP-
GFP) and a nuclear localization signal (NLS) to reduce cytoplasmic background. This
plasmid should have a different selectable marker if co-transfection and selection are
desired.

2. Cell Culture and Transfection:

Culture the desired mammalian cell line in appropriate growth medium.
Transfect the cells with the PP7-tagged RNA expression plasmid and the PCP-FP plasmid
using a suitable transfection reagent.

3. Selection of Stable Cell Lines:
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Two days post-transfection, begin selection by adding the appropriate antibiotic to the culture
medium.
Maintain the cells under selection, replacing the medium with fresh selection medium every
3-4 days.
After 2-3 weeks, individual resistant colonies will appear.

4. Clonal Isolation and Expansion:

Isolate individual colonies using cloning cylinders or by limiting dilution.
Expand each clone and screen for the expression of the fluorescently-tagged RNA by
fluorescence microscopy.
Select clones with a clear and consistent fluorescent signal for further experiments.
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Caption: Principle of the PP7 system for RNA visualization.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b2701963?utm_src=pdf-body-img
https://www.benchchem.com/product/b2701963?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2701963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Construct MS2-Gene-PP7 Reporter Plasmid

Generate Transgenic Organisms

Genetic Crosses to Combine Reporter and Coat Proteins

Live-Cell Dual-Color Imaging

Image Analysis and Puncta Tracking

Calculate Elongation Rate

End

Click to download full resolution via product page

Caption: Workflow for measuring Pol II elongation rate.
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Caption: Workflow for generating stable cell lines.

To cite this document: BenchChem. [Quantitative Analysis of RNA Dynamics Using the PP7
System: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b2701963?utm_src=pdf-body-img
https://www.benchchem.com/product/b2701963#quantitative-analysis-of-rna-dynamics-using-the-pp7-system
https://www.benchchem.com/product/b2701963#quantitative-analysis-of-rna-dynamics-using-the-pp7-system
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2701963?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b2701963#quantitative-analysis-of-rna-dynamics-
using-the-pp7-system]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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